(4-Methoxyphenyl)methanesulfonamide CAS number
(4-Methoxyphenyl)methanesulfonamide CAS number
An In-depth Technical Guide to (4-Methoxyphenyl)methanesulfonamide CAS Number: 89782-89-8
Introduction
The sulfonamide functional group (-SO₂NH-) is a cornerstone of modern medicinal chemistry, celebrated for its presence in a vast array of therapeutic agents since the discovery of Prontosil in the 1930s.[1] These compounds, often called "sulfa drugs," heralded the age of antibiotics and continue to demonstrate a remarkable breadth of biological activities, including antimicrobial, anticancer, anti-inflammatory, and antiviral properties.[2][3][4][5] The sulfur atom, with its multiple oxidation states, imparts unique electronic and structural characteristics that make it a privileged motif in drug design.[6]
This guide focuses on a specific, yet important, member of this class: (4-Methoxyphenyl)methanesulfonamide. This compound serves as a valuable building block and a potential pharmacophore in drug discovery programs. Its structure combines the proven sulfonamide moiety with a 4-methoxyphenyl group, a common feature in many biologically active molecules.
The purpose of this document is to provide a comprehensive technical resource for researchers, scientists, and drug development professionals. We will delve into its fundamental properties, provide detailed protocols for its synthesis and characterization, discuss its potential applications within the broader context of sulfonamide pharmacology, and outline essential safety and handling procedures.
Part 1: Core Physicochemical and Structural Properties
A thorough understanding of a compound's fundamental properties is the starting point for all subsequent research and development. (4-Methoxyphenyl)methanesulfonamide is structurally distinct from its isomer, N-(4-methoxyphenyl)methanesulfonamide (CAS 4284-48-4), in the placement of the methylene (-CH₂-) bridge, a critical difference for synthetic and medicinal chemists.
Key Data Summary
| Property | Value | Source |
| CAS Number | 89782-89-8 | [7] |
| IUPAC Name | (4-methoxyphenyl)methanesulfonamide | [8] |
| Synonyms | N-(4-methoxybenzyl)methanesulfonamide | [9] |
| Molecular Formula | C₈H₁₁NO₃S | [7] |
| Molecular Weight | 201.24 g/mol | [7] |
| Physical Form | Solid | [10] |
| InChIKey | ACJHPWNCNNFFTJ-UHFFFAOYSA-N | [8] |
| Storage | Store in a dry, sealed container in a cool place | [7] |
Chemical Structure
The structure features a central methanesulfonamide core linked to a 4-methoxybenzyl group. The methoxy group (-OCH₃) is an electron-donating group that can influence the pharmacokinetic and pharmacodynamic properties of the molecule. The sulfonamide group itself is a strong hydrogen bond donor and acceptor, a key feature for molecular recognition at biological targets.
Part 2: Synthesis and Purification Workflow
The synthesis of sulfonamides is a well-established transformation in organic chemistry, typically achieved by the reaction of a sulfonyl chloride with an amine. The following protocol describes a robust and reproducible method for the preparation of (4-Methoxyphenyl)methanesulfonamide.
Causality Behind Experimental Choices
The chosen synthetic route involves the reaction of 4-methoxybenzylamine with methanesulfonyl chloride. This approach is favored due to the commercial availability of the starting materials and the generally high yields of such reactions. A non-nucleophilic organic base, such as triethylamine or pyridine, is used to neutralize the hydrochloric acid generated during the reaction, preventing the protonation and deactivation of the starting amine. Dichloromethane is selected as the solvent for its inertness and ability to dissolve both reactants while facilitating easy removal post-reaction. The aqueous workup is designed to remove the hydrochloride salt of the base and any unreacted starting materials.
Detailed Experimental Protocol: Synthesis
-
Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar, add 4-methoxybenzylamine (1.0 eq) and anhydrous dichloromethane (DCM, ~0.2 M).
-
Base Addition: Add triethylamine (1.2 eq) to the solution. Cool the flask to 0°C in an ice-water bath.
-
Reagent Addition: Dissolve methanesulfonyl chloride (1.1 eq) in a small amount of anhydrous DCM. Add this solution dropwise to the cooled, stirring amine solution over 15-20 minutes. Rationale: Slow addition is crucial to control the exothermic reaction and prevent side-product formation.
-
Reaction Progression: After the addition is complete, allow the reaction to stir at 0°C for 30 minutes, then remove the ice bath and let it warm to room temperature. Monitor the reaction's progress by Thin Layer Chromatography (TLC) until the starting amine is consumed (typically 2-4 hours).
-
Aqueous Workup: Transfer the reaction mixture to a separatory funnel. Dilute with additional DCM.
-
Washing: Wash the organic layer sequentially with 1M HCl (to remove triethylamine hydrochloride), water, and finally, a saturated NaCl solution (brine). Rationale: The brine wash helps to remove residual water from the organic layer.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter off the drying agent, and concentrate the filtrate under reduced pressure to yield the crude product.
Detailed Experimental Protocol: Purification
-
Recrystallization: Dissolve the crude solid in a minimum amount of hot solvent (e.g., isopropanol or an ethanol/water mixture).
-
Crystal Formation: Allow the solution to cool slowly to room temperature, then place it in a refrigerator or ice bath to maximize crystal formation.
-
Isolation: Collect the purified crystals by vacuum filtration, washing them with a small amount of cold solvent.
-
Drying: Dry the crystals under vacuum to a constant weight. The final product should be a white to off-white solid.
Part 3: Spectroscopic Characterization
Unambiguous structural confirmation and purity assessment are critical.[11] A combination of NMR, IR, and Mass Spectrometry provides a comprehensive spectroscopic fingerprint of the molecule.
Expected Spectroscopic Data
| Technique | Feature | Expected Chemical Shift / Wavenumber | Notes |
| ¹H NMR | Aromatic (Ar-H) | δ 7.2-7.3 ppm (d), δ 6.8-6.9 ppm (d) | Two doublets, integrating to 2H each, characteristic of a 1,4-disubstituted benzene ring. |
| Benzyl (Ar-CH₂ -S) | δ ~4.2 ppm (s) | A singlet integrating to 2H. Shifted downfield due to the adjacent sulfur atom. | |
| Methoxy (Ar-OCH₃ ) | δ ~3.8 ppm (s) | A sharp singlet integrating to 3H. | |
| Amine (SO₂-NH₂ ) | δ ~5.0-7.0 ppm (s, broad) | A broad singlet integrating to 2H. Chemical shift can be variable and concentration-dependent. | |
| ¹³C NMR | Aromatic (Ar-C) | δ 159, 130, 129, 114 ppm | Four signals expected for the aromatic carbons due to symmetry. |
| Benzyl (-C H₂-) | δ ~50-55 ppm | ||
| Methoxy (-OC H₃) | δ ~55 ppm | ||
| FT-IR | N-H Stretch | 3300-3400 cm⁻¹ | Two bands possible for the symmetric and asymmetric stretches of the primary amine. |
| Aromatic C-H Stretch | ~3030 cm⁻¹ | ||
| Aliphatic C-H Stretch | 2850-2950 cm⁻¹ | ||
| S=O Asymmetric Stretch | ~1320-1350 cm⁻¹ | A strong, characteristic absorption. | |
| S=O Symmetric Stretch | ~1140-1160 cm⁻¹ | A strong, characteristic absorption. | |
| Mass Spec (EI) | Molecular Ion [M]⁺ | m/z = 201 | Expected molecular weight.[7] |
| Key Fragments | m/z = 121 (tropylium ion), 91, 79 | Fragmentation pattern would likely show loss of the SO₂NH₂ group to give the stable 4-methoxybenzyl cation. |
Spectroscopic Analysis Workflow
This workflow ensures a systematic approach to confirming the identity and purity of the synthesized compound.
Part 4: Biological Context and Potential Applications
While specific biological data for (4-Methoxyphenyl)methanesulfonamide is not extensively published, its structure places it firmly within a class of compounds with profound pharmacological relevance. The insights below are derived from the well-established activities of the broader sulfonamide family.
Mechanism of Action: The Sulfonamide Legacy
The classic antibacterial mechanism of sulfonamides is a textbook example of competitive inhibition.[12] Bacteria, unlike humans, must synthesize their own folic acid, a critical cofactor for DNA and RNA synthesis. A key enzyme in this pathway is dihydropteroate synthetase (DHPS), which utilizes para-aminobenzoic acid (PABA) as its substrate. Due to their structural similarity to PABA, sulfonamides act as competitive inhibitors of DHPS, halting folate production and thereby exerting a bacteriostatic effect.[3][13]
Therapeutic Potential
The sulfonamide scaffold is exceptionally versatile and has been integrated into drugs targeting a wide range of diseases:
-
Anticancer Agents: Many sulfonamide derivatives act as inhibitors of carbonic anhydrase (CA), an enzyme overexpressed in certain tumors.[2][3] They are also found in kinase inhibitors and other targeted cancer therapies.[4]
-
Anti-inflammatory Drugs: The well-known COX-2 inhibitor Celecoxib contains a sulfonamide moiety.
-
Antiviral and Antifungal Agents: The scaffold has been explored for the development of drugs targeting viral replication and fungal growth.[3][4][5]
-
Antidiabetic and Diuretic Agents: Certain sulfonamides are used to manage blood sugar levels and as diuretics in the treatment of hypertension.[3]
Given this context, (4-Methoxyphenyl)methanesulfonamide represents a valuable starting point or intermediate for medicinal chemistry campaigns. The 4-methoxyphenyl group is frequently found in compounds with anthelmintic, anticancer, and other biological activities, suggesting that this particular combination of moieties holds promise for the development of novel therapeutic agents.[5][14]
Part 5: Safety, Handling, and Storage
Proper laboratory practice is paramount when working with any chemical. The following information is a guide to the safe handling of (4-Methoxyphenyl)methanesulfonamide, based on data for the compound and related structures.
Hazard Identification
| GHS Pictogram | Hazard Class | Hazard Statement |
| Acute Toxicity / Irritant | H302: Harmful if swallowed.[7] H315: Causes skin irritation.[7] H319: Causes serious eye irritation.[7] H335: May cause respiratory irritation.[7] |
Protocol for Safe Handling and PPE
-
Engineering Controls: Always handle this compound in a certified chemical fume hood to avoid inhalation of dust or vapors.[15] Ensure an eyewash station and safety shower are readily accessible.
-
Personal Protective Equipment (PPE):
-
Eye Protection: Wear chemical safety goggles or a face shield conforming to EN166 (EU) or NIOSH (US) standards.[15][16]
-
Hand Protection: Use chemically resistant gloves (e.g., nitrile) that satisfy EU Directive 89/686/EEC and the standard EN374.[15]
-
Body Protection: Wear a standard laboratory coat. Remove any contaminated clothing promptly.[15][17]
-
-
Hygiene: Do not eat, drink, or smoke in the laboratory. Wash hands thoroughly after handling the compound and before leaving the work area.[15][18]
First Aid and Spill Management
-
In case of Inhalation: Move the person to fresh air. If breathing is difficult, seek immediate medical attention.[18][19]
-
In case of Skin Contact: Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing. If irritation persists, get medical advice.[15][17]
-
In case of Eye Contact: Rinse cautiously with water for several minutes, holding the eyelids open. Remove contact lenses if present and easy to do. Continue rinsing and seek immediate medical attention.[15][19]
-
In case of Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[15][19]
-
Spill Management: For small spills, absorb the material with an inert substance (e.g., sand or vermiculite), sweep it up, and place it in a suitable container for disposal.[15] Ensure proper PPE is worn during cleanup.
Storage and Stability
Store the compound in a tightly sealed container in a cool, dry, and well-ventilated area.[7][15][17] Keep it away from incompatible materials such as strong oxidizing agents.
Conclusion
(4-Methoxyphenyl)methanesulfonamide (CAS 89782-89-8) is more than just a chemical entry in a catalog. It is a molecule rooted in the rich history of sulfonamide-based drug discovery, combining two moieties of proven pharmacological relevance. This guide has provided a detailed framework for its synthesis, purification, and comprehensive characterization. By understanding its properties, potential applications, and the necessary safety precautions, researchers are well-equipped to utilize this compound as a valuable tool in the ongoing quest for novel and more effective therapeutic agents.
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